molecular formula C13H19BrN2OSi B2963749 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 757978-23-7

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B2963749
CAS No.: 757978-23-7
M. Wt: 327.297
InChI Key: QEPDJKHFBYDQLU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a useful research compound. Its molecular formula is C13H19BrN2OSi and its molecular weight is 327.297. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-5-4-11-8-12(14)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPDJKHFBYDQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[2,3-b]pyridine and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C10H14BrN2O2Si
Molecular Weight 301.21 g/mol
CAS Number 183208-35-7
Melting Point 180°C
Purity ≥98.0% (GC,T)

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit various biological activities, primarily through their interactions with specific enzymes and receptors:

  • PDE4B Inhibition : A series of studies have demonstrated that certain derivatives of this scaffold act as selective phosphodiesterase 4B (PDE4B) inhibitors. For instance, one study identified a compound that inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, showcasing its potential in treating inflammatory diseases .
  • TNIK Inhibition : Another significant finding highlighted the compound's ability to inhibit TNIK (TRAF2 and NCK interacting kinase), with some derivatives showing IC50 values lower than 1 nM. This inhibition correlates with reduced IL-2 secretion, indicating potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Research into the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives reveals that modifications to the core structure can significantly impact biological activity. For example:

  • Substituting different groups on the pyrrolo ring can enhance potency against PDE4B.
  • The presence of halogens (e.g., bromine) has been associated with increased inhibitory activity against various targets.

Case Study 1: PDE4B Inhibitors

In a systematic evaluation of various derivatives, one compound demonstrated an IC50 value of 0.48 μM against PDE4B, making it a candidate for further development in treating conditions like asthma and COPD .

Case Study 2: TNIK Inhibitors

A focused screening led to the identification of compounds with potent TNIK inhibition. These compounds not only inhibited IL-2 secretion but also showed promise in modulating immune responses, suggesting their utility in autoimmune diseases .

Q & A

Advanced Question

  • 3-Position Modification : Use Sonogashira coupling with iodinated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and terminal alkynes (e.g., phenylacetylene) under Pd catalysis (51% yield) .
  • 5-Position Functionalization : Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/H2_2O (58% yield) .
  • Key Considerations : Protect the 1-position with SEM or tosyl groups to prevent side reactions .

How do structural modifications at the 5-position influence biological activity (e.g., kinase inhibition)?

Advanced Question

  • Hydrogen Bonding : Introducing electron-withdrawing groups (e.g., Br) at the 5-position enhances interactions with kinase hinge regions (e.g., FGFR1’s G485 residue), improving binding affinity .
  • Hydrophobic Pocket Exploration : Larger substituents (e.g., 3,4-dimethoxyphenyl) at the 5-position increase hydrophobic interactions, as shown in FGFR1 inhibition assays (IC50_{50} < 100 nM) .
  • Validation : Co-crystallography (e.g., PDB 4X23) and molecular docking validate binding modes .

How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

Advanced Question

  • Systematic Substitution : Synthesize derivatives with single-variable modifications (e.g., varying 5-position substituents while keeping the SEM group constant) to isolate contributions to activity .
  • Dual Assays : Combine enzymatic (e.g., kinase inhibition) and cellular assays (e.g., proliferation in FGFR-driven cancer lines) to distinguish target-specific effects .
  • Computational Analysis : Use molecular dynamics simulations to assess how substituent steric/electronic properties affect binding (e.g., ionization potential correlations for antifungal activity) .

What are the challenges in removing the SEM protecting group post-functionalization?

Advanced Question

  • Acid Sensitivity : SEM removal typically requires TFA/water (95:5) . However, acid-sensitive functional groups (e.g., nitro) may degrade.
  • Alternative Strategies : Use fluoride-based deprotection (e.g., TBAF in THF) for acid-labile compounds, but verify compatibility with bromo substituents .
  • Validation : Monitor deprotection via LC-MS and 1^1H NMR for residual SEM signals .

How does the SEM group impact solubility and pharmacokinetic properties?

Advanced Question

  • Solubility : The SEM group increases lipophilicity (logP > 3), reducing aqueous solubility. Counterbalance with polar 5-position substituents (e.g., carboxylates) .
  • Metabolic Stability : SEM-protected compounds may exhibit prolonged half-life due to steric shielding of metabolic hotspots (e.g., CYP3A4 oxidation sites) .
  • In Vivo Testing : Compare SEM-protected vs. deprotected analogs in rodent PK studies to assess bioavailability trade-offs .

What analytical methods are critical for detecting impurities in SEM-protected intermediates?

Advanced Question

  • HPLC-MS : Detect residual SEM-Cl or dehalogenated byproducts (e.g., 1H-pyrrolo[2,3-b]pyridine) using reverse-phase C18 columns (ACN/H2_2O gradient) .
  • 19^{19}F NMR : Identify fluorinated impurities if using fluorinated boronic acids in cross-couplings .
  • Elemental Analysis : Confirm absence of residual Pd (ICP-MS) post-coupling reactions .

How can computational methods guide SAR studies for this compound?

Advanced Question

  • Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target kinases (e.g., FGFR1, BTK) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to predict optimal groups .
  • DFT Calculations : Assess regioselectivity in cross-coupling reactions by comparing transition-state energies for 3- vs. 5-position functionalization .

What safety considerations are critical when handling this compound?

Advanced Question

  • Toxicity Data : Limited reproductive or organ toxicity data available; assume acute toxicity and use PPE (gloves, fume hood) .
  • Reactivity : SEM-Cl is moisture-sensitive; handle under inert atmosphere to prevent exothermic decomposition .
  • Waste Disposal : Quench NaH with ethanol before disposal to avoid hazardous reactions .

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